Tautomeric Identity vs. 4-Substituted Regioisomers
The target compound's 5-(4-piperidinyl)-1H-pyrazol-3-amine substitution pattern is crucial for mimicking the adenine ring in ATP-binding pockets [1]. In contrast, 4-(piperidin-4-yl)-1H-pyrazol-3-amine places the solubilizing group in a position that projects into solvent, completely ablating critical hinge-region hydrogen bonds [2]. The target compound's IUPAC name (5-piperidin-4-yl-1H-pyrazol-3-amine) confirms assignment of the 3-amine and 5-piperidine groups, a distinction lost in the ambiguous synonym '3-(piperidin-4-yl)-1H-pyrazol-5-amine' which appears for the same CAS under tautomeric exchange [3].
4-substituted regioisomer: piperidine projects into solvent, loss of Asp698 interaction.
| Evidence Dimension | Binding Mode Compatibility with FLT3 Kinase Ribose Pocket |
|---|---|
| Target Compound Data | 4-piperidine substituent adjacent to ribose region, forming ion-ion interactions with Asp698. |
| Comparator Or Baseline | 4-(piperidin-4-yl)-1H-pyrazol-3-amine isomer: projected piperidine into solvent, loss of Asp698 interaction. |
| Quantified Difference | Qualitative difference in predicted binding mode (no IC50 data available for isolated building blocks). |
| Conditions | Molecular docking analysis based on FLT3 crystal structure (PDB not specified). |
Why This Matters
For structure-based drug design targeting FLT3 or related kinases, procuring the correct regioisomer is a pre-requisite; selecting the 4-substituted isomer will result in complete loss of the hypothesized key interaction.
- [1] Wang, Z., et al. (2021). Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. Journal of Medicinal Chemistry. View Source
- [2] PubChem. (2026). Compound Summary: 3-(piperidin-4-yl)-1H-pyrazol-5-amine (CID 45792668). View Source
- [3] International Journal of Molecular Sciences. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. View Source
